molecular formula C8H7ClFNO2 B13505072 2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid

2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid

Cat. No.: B13505072
M. Wt: 203.60 g/mol
InChI Key: UXMBLRFOTFAQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-fluoroaniline with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product.

Another approach involves the use of 2-chloro-4-fluorobenzaldehyde as a starting material. This compound is reacted with ammonium acetate and potassium cyanide to form the corresponding nitrile, which is then hydrolyzed to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid can be compared with other similar compounds, such as:

    2-Amino-2-(2-chloro-4-bromophenyl)acetic acid: Similar structure but with a bromine atom instead of a fluorine atom.

    2-Amino-2-(2-chloro-4-methylphenyl)acetic acid: Similar structure but with a methyl group instead of a fluorine atom.

    2-Amino-2-(2-chloro-4-nitrophenyl)acetic acid: Similar structure but with a nitro group instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

2-amino-2-(2-chloro-4-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7ClFNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

UXMBLRFOTFAQMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(C(=O)O)N

Origin of Product

United States

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